![molecular formula C10H10BrN3O4 B1441215 2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide CAS No. 1211474-46-2](/img/structure/B1441215.png)
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Overview
Description
The compound “2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide” has a CAS Number of 1211474-46-2 and a molecular weight of 316.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrN3O4/c11-5-1-8-6 (13-9 (15)3-18-8)2-7 (5)17-4-10 (16)14-12/h1-2H,3-4,12H2, (H,13,15) (H,14,16) and the InChI key is FBADFWNUBBHUNF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide” has a molecular weight of 316.11 . It is stored at a temperature of 28 C .Scientific Research Applications
Anticancer Activity
The benzoxazinone moiety, present in this compound, has been linked to potential anticancer properties. Research indicates that derivatives of this compound have been tested against various human cancer cell lines, including HeLa (cervical), MCF-7 (breast), A549 (lung), and PC3 (prostate) cells . The studies suggest that these compounds may exhibit significant anticancer activity, which could be further explored for therapeutic applications.
BET Inhibitors for Therapeutic Use
Benzoxazinone derivatives have been evaluated for their potential as BET (bromodomain and extra-terminal) inhibitors . BET proteins, particularly BRD4, are implicated in several diseases, including cancer, inflammation, and cardiovascular disorders. The inhibition of these proteins by compounds like 2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide could lead to new therapeutic strategies.
KATP Channel Openers
Compounds with the benzoxazinone structure have been studied for their activity as KATP channel openers, which have applications as antihypertensive agents . This suggests a potential use for this compound in the development of new blood pressure-lowering medications.
COX Inhibitors
The compound has been analyzed for its COX-1 and COX-2 inhibitory activity, which is important in the treatment of pain and inflammation . This could position the compound as a starting point for the development of new anti-inflammatory drugs.
Antimicrobial Properties
While not directly linked to the compound , benzoxazinone derivatives have shown antimicrobial properties, suggesting that further research could uncover similar applications for this specific compound .
Herbicide Development
Related compounds have been used in the development of herbicides, indicating that 2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide may have potential applications in agriculture as a weed control agent .
Molecular Docking Studies
Molecular docking studies have been conducted with similar compounds, which can provide insights into the interaction between the compound and target proteins. This can be crucial for drug design and development processes .
Synthetic Chemistry
The compound serves as an important synthon in synthetic chemistry, enabling the creation of various pharmacologically active derivatives. Its role in the synthesis of new molecules with potential biological activities is a key application in research .
properties
IUPAC Name |
2-[(7-bromo-3-oxo-4H-1,4-benzoxazin-6-yl)oxy]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O4/c11-5-1-8-6(13-9(15)3-18-8)2-7(5)17-4-10(16)14-12/h1-2H,3-4,12H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBADFWNUBBHUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Br)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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